Isoxazole, 2,3-dihydro-3,5-diphenyl-2-(phenylmethyl)-
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Overview
Description
2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole typically involves a [3+2] cycloaddition reaction between nitrile oxides and dipolarophiles. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods
Industrial production methods for 2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole are not well-documented in the literature. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and minimize costs and waste.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert it into different hydroxy-isoxazoles.
Substitution: Various substituents can be introduced into the isoxazole ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oxazoles, and hydroxy-isoxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,5-diphenylisoxazole: Similar structure but lacks the benzyl group.
2,3-dihydroisoxazole: Similar core structure but lacks the phenyl groups.
4,5-dihydroisoxazole: Different substitution pattern on the isoxazole ring.
Uniqueness
2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
294886-82-1 |
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Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-benzyl-3,5-diphenyl-3H-1,2-oxazole |
InChI |
InChI=1S/C22H19NO/c1-4-10-18(11-5-1)17-23-21(19-12-6-2-7-13-19)16-22(24-23)20-14-8-3-9-15-20/h1-16,21H,17H2 |
InChI Key |
CSGDQBGIQJNMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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